2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide
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Overview
Description
2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is an organic compound that features a fluorophenoxy group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-methylthioamide with α-haloketones under basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting 4-fluorophenol with an appropriate halogenated precursor.
Amide Bond Formation: The final step involves coupling the thiazole derivative with the fluorophenoxy derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the amide.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: Substitution reactions can result in various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets. The fluorophenoxy group can interact with hydrophobic pockets in proteins, while the thiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenoxy)methyl-1,3-thiazol-4-ylacetic acid: This compound shares the fluorophenoxy and thiazole moieties but differs in the acetic acid group.
3-(4-fluorophenoxy)-2-methyl-4-oxo-4H-chromen-7-yl acetate: This compound has a similar fluorophenoxy group but features a chromenyl acetate structure.
Uniqueness
2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the fluorophenoxy and thiazole moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C14H15FN2O2S |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C14H15FN2O2S/c1-9(19-13-5-3-11(15)4-6-13)14(18)16-7-12-8-20-10(2)17-12/h3-6,8-9H,7H2,1-2H3,(H,16,18) |
InChI Key |
CHHXVSSCWKWDQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C(C)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
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